molecular formula C21H19Cl2N3O B2790443 1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876887-98-8

1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2790443
CAS No.: 876887-98-8
M. Wt: 400.3
InChI Key: UJPRPKQCEBIKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound with the molecular formula C21H19Cl2N3O . This complex molecule features a benzimidazole core, a pyrrolidin-2-one ring, and a 3,4-dichlorobenzyl substituent. Benzimidazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities and their ability to interact with various biological targets . Compounds containing the benzimidazole scaffold are extensively investigated for their potential effects on the central nervous system (CNS), including anticonvulsant and antidepressant activities . Furthermore, the distinct structural motifs present in this molecule suggest potential for its use in early-stage drug discovery programs, particularly in the development of novel pharmacological tools for neuroscience research . The presence of both benzimidazole and pyrrolidinone moieties makes it a valuable intermediate for the synthesis of more complex molecules aimed at exploring new therapeutic pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O/c1-2-9-25-13-15(11-20(25)27)21-24-18-5-3-4-6-19(18)26(21)12-14-7-8-16(22)17(23)10-14/h2-8,10,15H,1,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPRPKQCEBIKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

1-Allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Moiety

Halogen Positional Isomers
  • 1-Allyl-4-[1-(2,4-Dichlorobenzyl)-1H-Benzimidazol-2-yl]Pyrrolidin-2-one (): Differs in the dichlorobenzyl substituent (2,4-dichloro vs. 3,4-dichloro).
  • 4-(1H-Benzo[d]imidazol-2-yl)-1-(3,5-Dichloro-2-Hydroxyphenyl)Pyrrolidin-2-one (): Contains a hydroxyl group on the aryl ring, introducing hydrogen-bonding capacity. Melting point: 231–232°C, higher than non-hydroxylated analogs due to intermolecular H-bonding .
Alkyl vs. Aryl Substituents
  • 1-Allyl-4-[1-(3-Phenylpropyl)-1H-Benzo[d]imidazol-2-yl]Pyrrolidin-2-one ():
    • Replaces dichlorobenzyl with a 3-phenylpropyl group, increasing hydrophobicity.
    • The longer alkyl chain may enhance membrane permeability but reduce target specificity .
  • 4-(1-Butyl-1H-Benzo[d]imidazol-2-yl)-1-(3-Chloro-2-Methylphenyl)Pyrrolidin-2-one ():
    • Features a butyl group on benzimidazole and a chloro-methylphenyl substituent.
    • The bulky butyl group could sterically hinder interactions with enzymes or receptors .

Variations in the Pyrrolidin-2-one Core

N-Substituents
  • 5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(Naphthalen-2-yl)Thiazol-2-yl)Pyrrolidin-2-one Derivatives ():
    • Replaces the allyl group with a thiazolyl-naphthyl moiety.
    • The thiazole ring introduces sulfur-based interactions, while naphthyl enhances π-stacking. Yields for these derivatives range from 60–94% .
  • 4-(1H-Benzo[d]imidazol-2-yl)-1-Benzylpyrrolidin-2-one ():
    • Substitutes allyl with benzyl, reducing conformational flexibility.
    • Benzyl groups are common in CNS-targeting drugs due to improved blood-brain barrier penetration .

Physicochemical and Spectral Comparisons

Compound Name Substituents Melting Point (°C) Key NMR Features (1H, δ ppm) Yield (%)
Target Compound 3,4-Dichlorobenzyl, Allyl Not Reported Allyl protons: ~5–6 ppm (m) Not Reported
1-(2,4-Dichlorobenzyl) Analog () 2,4-Dichlorobenzyl, Allyl Not Reported Dichloroaryl protons: 7.3–7.7 ppm (m) Not Reported
21b () 3,5-Dichloro-2-Hydroxyphenyl 231–232 NH: 13.08 ppm (s); CH2CO: 2.76–3.11 (m) 94.1
5a–h Derivatives () Thiazolyl-Naphthyl, Aryl Not Reported Benzimidazole NH: ~10.8 ppm (s) 60–94

Biological Activity

The compound 1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and comparative studies with other compounds. The information presented is derived from diverse sources to ensure a comprehensive understanding of this compound's biological activity.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C₁₈H₁₈Cl₂N₄O
  • Molecular Weight : 364.27 g/mol

The presence of the 3,4-dichlorobenzyl moiety and the benzo[d]imidazole core are significant for its biological interactions.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance, a series of pyrazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, suggesting a potential synergistic effect in treating resistant cancer types .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research indicates that similar derivatives can disrupt bacterial cell membranes, leading to cell lysis and death. For example, a study on pyrazole-based compounds revealed their effectiveness against various phytopathogenic fungi, highlighting their utility in agricultural applications .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. Preliminary data suggest that derivatives with similar structures can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant for conditions like Alzheimer's disease and urinary tract infections respectively .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in MCF-7 and MDA-MB-231
AntimicrobialDisruption of bacterial membranes
Enzyme InhibitionAChE and urease inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Similar compounds have been shown to damage bacterial cell membranes, leading to increased permeability and eventual cell death.
  • Inhibition of Enzymatic Activity : The structural features allow for binding at the active sites of enzymes like AChE, preventing substrate interaction.
  • Apoptotic Pathways Activation : Some derivatives induce apoptosis in cancer cells through intrinsic pathways, which may involve mitochondrial dysfunction.

Study 1: Anticancer Efficacy

In a controlled study, various concentrations of 1-allyl derivatives were tested against breast cancer cell lines. The results indicated that at higher concentrations (≥10 µM), significant apoptosis was observed compared to control groups treated with doxorubicin alone.

Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of structurally similar compounds against common pathogens. The results indicated an IC50 value of approximately 20 µM for effective bacterial inhibition, showcasing the potential use in treating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include:

  • Step 1 : Formation of the pyrrolidin-2-one core via cyclization reactions using precursors like 2-aminobenzimidazole derivatives (modified for allyl and dichlorobenzyl groups).
  • Step 2 : Introduction of the 3,4-dichlorobenzyl group via nucleophilic substitution under basic conditions (e.g., KOH in ethanol) .
  • Step 3 : Allylation at the pyrrolidinone nitrogen using allyl bromide in a polar aprotic solvent (e.g., DMF) at controlled temperatures (60–80°C).
  • Purification : Flash column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR validate substituent positions, allyl group geometry, and benzimidazole ring conformation .
  • Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., calculated for C22_{22}H20_{20}Cl2_2N3_3O: ~419.3 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves stereochemistry and molecular packing, particularly for the dichlorobenzyl and allyl moieties .

Q. How can preliminary biological activity screening be designed to assess antimicrobial or anticancer potential?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution to determine Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare activity to benzimidazole derivatives like ZR-8 (MIC 3.40–15.62 µg/mL) .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values. Structural analogs with 3,4-dichlorobenzyl groups show topoisomerase I inhibition, a key anticancer mechanism .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzimidazole or pyrrolidinone rings) influence biological activity and target selectivity?

  • Methodological Answer :

  • SAR Studies : Replace the 3,4-dichlorobenzyl group with morpholino or trifluoromethylphenyl groups to assess changes in antimicrobial/anticancer potency. For example, trifluoromethyl groups enhance binding affinity to hydrophobic enzyme pockets .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase I or DHFR. Compare with experimental IC50_{50} values to validate models .

Q. What experimental strategies can resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Optimization : Address solubility issues (common for hydrophobic benzimidazoles) using DMSO/carrier emulsions. For example, agar diffusion assays may underestimate activity due to poor compound diffusion, whereas broth microdilution provides accurate MIC values .
  • Dose-Response Validation : Repeat assays with extended incubation times or adjusted pH to confirm activity trends. Cross-validate with orthogonal assays (e.g., fluorescence-based ATP quantification for cytotoxicity) .

Q. How can in vivo efficacy and pharmacokinetic (ADME) properties be evaluated for this compound?

  • Methodological Answer :

  • In Vivo Models : Use xenograft mice (e.g., human tumor implants) to assess tumor growth inhibition. Structural analogs like BMS-695735 show improved bioavailability and reduced CYP3A4 inhibition compared to earlier leads .
  • ADME Profiling :
  • Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF).
  • Metabolic Stability : Incubate with liver microsomes to measure half-life (t1/2_{1/2}).
  • Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction .

Q. What strategies are effective in optimizing the drug-likeness (e.g., solubility, metabolic stability) of this compound?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the pyrrolidinone oxygen to enhance aqueous solubility.
  • Structural Simplification : Replace the dichlorobenzyl group with smaller halogens (e.g., fluorine) to reduce molecular weight and improve permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.